2-[4-(5-Nitro-2-furyl)-1,3-butadienyl]quinoline
2-[4-(5-Nitro-2-furyl)-1,3-butadienyl]quinoline
Brand Name:
Vulcanchem
CAS No.:
19105-42-1
VCID:
VC0099213
InChI:
InChI=1S/C17H12N2O3/c20-19(21)17-12-11-15(22-17)7-3-2-6-14-10-9-13-5-1-4-8-16(13)18-14/h1-12H/b6-2+,7-3+
SMILES:
C1=CC=C2C(=C1)C=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-]
Molecular Formula:
C17H12N2O3
Molecular Weight:
292.29 g/mol
2-[4-(5-Nitro-2-furyl)-1,3-butadienyl]quinoline
CAS No.: 19105-42-1
Main Products
VCID: VC0099213
Molecular Formula: C17H12N2O3
Molecular Weight: 292.29 g/mol
CAS No. | 19105-42-1 |
---|---|
Product Name | 2-[4-(5-Nitro-2-furyl)-1,3-butadienyl]quinoline |
Molecular Formula | C17H12N2O3 |
Molecular Weight | 292.29 g/mol |
IUPAC Name | 2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinoline |
Standard InChI | InChI=1S/C17H12N2O3/c20-19(21)17-12-11-15(22-17)7-3-2-6-14-10-9-13-5-1-4-8-16(13)18-14/h1-12H/b6-2+,7-3+ |
Standard InChIKey | NUPPLLNRGWABIA-YPCIICBESA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C=CC(=N2)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES | C1=CC=C2C(=C1)C=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-] |
Synonyms | 2-[4-(5-Nitro-2-furyl)-1,3-butadienyl]quinoline |
PubChem Compound | 6445032 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume